2,4-Dichloro-1-[3-(phenylmethanesulfinyl)propoxy]benzene
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Overview
Description
2,4-Dichloro-1-[3-(phenylmethanesulfinyl)propoxy]benzene is an organic compound that belongs to the class of benzene derivatives It is characterized by the presence of two chlorine atoms at the 2 and 4 positions on the benzene ring, a propoxy group at the 1 position, and a phenylmethanesulfinyl group attached to the propoxy chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-1-[3-(phenylmethanesulfinyl)propoxy]benzene typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the following steps:
Chlorination: Benzene is chlorinated to introduce chlorine atoms at the 2 and 4 positions.
Propoxylation: The chlorinated benzene is then reacted with propylene oxide to introduce the propoxy group at the 1 position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is common to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-1-[3-(phenylmethanesulfinyl)propoxy]benzene can undergo various chemical reactions, including:
Oxidation: The sulfoxide group can be further oxidized to a sulfone.
Reduction: The sulfoxide group can be reduced back to a sulfide.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: The major product is the corresponding sulfone.
Reduction: The major product is the corresponding sulfide.
Substitution: The major products depend on the nucleophile used, resulting in various substituted benzene derivatives.
Scientific Research Applications
2,4-Dichloro-1-[3-(phenylmethanesulfinyl)propoxy]benzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-1-[3-(phenylmethanesulfinyl)propoxy]benzene involves its interaction with specific molecular targets. The sulfoxide group can act as a reactive site, participating in various biochemical pathways. The chlorine atoms and the propoxy group contribute to the compound’s overall reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenol: Similar structure but lacks the propoxy and sulfoxide groups.
2,4-Dichloro-1-propoxybenzene: Similar structure but lacks the sulfoxide group.
Phenylmethanesulfinyl derivatives: Compounds with similar sulfoxide groups but different aromatic substitutions.
Uniqueness
2,4-Dichloro-1-[3-(phenylmethanesulfinyl)propoxy]benzene is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
90183-82-7 |
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Molecular Formula |
C16H16Cl2O2S |
Molecular Weight |
343.3 g/mol |
IUPAC Name |
1-(3-benzylsulfinylpropoxy)-2,4-dichlorobenzene |
InChI |
InChI=1S/C16H16Cl2O2S/c17-14-7-8-16(15(18)11-14)20-9-4-10-21(19)12-13-5-2-1-3-6-13/h1-3,5-8,11H,4,9-10,12H2 |
InChI Key |
IAHYTXKHYYEYSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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